molecular formula C6H14N2O B1265463 N-tert-Butyl-N-ethylnitrosamine CAS No. 3398-69-4

N-tert-Butyl-N-ethylnitrosamine

Cat. No.: B1265463
CAS No.: 3398-69-4
M. Wt: 130.19 g/mol
InChI Key: AEMBWNDIEFEPTH-UHFFFAOYSA-N
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Description

N-tert-Butyl-N-ethylnitrosamine is a chemical compound with the molecular formula C6H14N2O. It is a member of the N-nitroso compounds family, which are known for their potential carcinogenic properties . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Biochemical Analysis

Biochemical Properties

tert-Butylamine, N-ethyl-N-nitroso-: plays a significant role in biochemical reactions, particularly in the synthesis of N-nitroso compounds. It interacts with various enzymes and proteins, including those involved in the nitrosation process. The compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the transfer of a nitroso group to the target molecule, leading to the formation of N-nitroso derivatives.

Cellular Effects

The effects of tert-Butylamine, N-ethyl-N-nitroso- on various types of cells and cellular processes are profound. It has been identified as a probable carcinogenic agent, influencing cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound can induce oxidative stress, leading to DNA damage and subsequent mutations. It also affects the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival.

Molecular Mechanism

At the molecular level, tert-Butylamine, N-ethyl-N-nitroso- exerts its effects through several mechanisms. It binds to biomolecules, including DNA and proteins, leading to the formation of adducts that can interfere with normal cellular functions . The compound can inhibit or activate enzymes, depending on the context of the interaction. For example, it can inhibit enzymes involved in DNA repair, leading to an accumulation of DNA damage. Additionally, it can cause changes in gene expression by modifying transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butylamine, N-ethyl-N-nitroso- change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to chronic cellular dysfunction, including sustained oxidative stress and persistent DNA damage.

Dosage Effects in Animal Models

The effects of tert-Butylamine, N-ethyl-N-nitroso- vary with different dosages in animal models. At low doses, the compound may cause mild cellular stress and transient changes in gene expression. At higher doses, it can lead to significant toxic effects, including liver and kidney damage, as well as increased risk of cancer . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects.

Metabolic Pathways

tert-Butylamine, N-ethyl-N-nitroso-: is involved in several metabolic pathways. It is metabolized primarily by the liver, where it undergoes nitrosation and other chemical modifications . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites that can have different biological activities. The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, tert-Butylamine, N-ethyl-N-nitroso- is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it can exert its toxic effects.

Subcellular Localization

The subcellular localization of tert-Butylamine, N-ethyl-N-nitroso- is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the mitochondria, where it can affect cellular respiration and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-Butyl-N-ethylnitrosamine can be synthesized through the nitrosation of secondary amines. One common method involves the reaction of tert-butylamine with ethyl nitrite under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-N-ethylnitrosamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

N-tert-Butyl-N-ethylnitrosamine exerts its effects through the formation of reactive intermediates that can interact with cellular components. The nitroso group in the compound can form adducts with DNA, leading to mutations and potentially causing cancer . The molecular targets include DNA and various enzymes involved in cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

  • N-Nitrosodimethylamine
  • N-Nitrosodiethylamine
  • N-Nitrosomorpholine

Uniqueness

N-tert-Butyl-N-ethylnitrosamine is unique due to its specific structure, which includes both tert-butyl and ethyl groups. This structure influences its reactivity and the types of reactions it undergoes. Compared to other N-nitroso compounds, it has distinct properties that make it valuable in specific research applications .

Properties

IUPAC Name

N-tert-butyl-N-ethylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-5-8(7-9)6(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMBWNDIEFEPTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C)(C)C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187591
Record name tert-Butylamine, N-ethyl-N-nitroso-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3398-69-4
Record name N-Ethyl-2-methyl-N-nitroso-2-propanamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-N-tert-butylnitrosamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butylamine, N-ethyl-N-nitroso-
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Record name N-tert-Butyl-N-ethylnitrosamine
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Record name N-ETHYL-N-TERT-BUTYLNITROSAMINE
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